(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid
描述
(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid is a chiral compound developed as a potent inhibitor of cell adhesion, specifically targeting the GPIIb/IIIa receptor. The (-)-(3R) stereoisomer demonstrates >10-fold higher potency compared to its (+)-(3S) counterpart, underscoring the critical role of stereochemistry in its biological activity . Its structure comprises a butanoic acid backbone with a 3-methyl substituent and a phenoxy group linked to a 4-pyridin-4-ylpiperazine moiety. This compound is typically synthesized via intermediates such as (3R)-3-methyl-4-[4-(piperazin-1-yl)phenoxy]butyric acid, where halogen or cyano leaving groups facilitate further derivatization . Acid addition salts (e.g., hydrochlorides) are commonly used to enhance solubility and stability .
属性
分子式 |
C20H25N3O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid |
InChI |
InChI=1S/C20H25N3O3/c1-16(14-20(24)25)15-26-19-4-2-17(3-5-19)22-10-12-23(13-11-22)18-6-8-21-9-7-18/h2-9,16H,10-15H2,1H3,(H,24,25)/t16-/m1/s1 |
InChI 键 |
RVVTUJLHUHZYOD-MRXNPFEDSA-N |
手性 SMILES |
C[C@H](CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3 |
规范 SMILES |
CC(CC(=O)O)COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=NC=C3 |
产品来源 |
United States |
准备方法
合成路线和反应条件
ZD-2486 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
核心结构的形成: 第一步涉及形成环己烯基硫醚核心。这是通过在受控条件下进行一系列环化反应来实现的。
官能团的引入: 后续步骤涉及通过取代反应引入各种官能团,例如胺和羟基。这些反应通常需要特定的试剂和催化剂以确保高产率和纯度。
工业生产方法
ZD-2486 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
间歇式处理: 大量的起始原料以批次进行处理,每个步骤都经过仔细监控以确保一致性和质量。
自动化: 使用自动化系统来控制反应条件,例如温度、压力和 pH 值,以优化产量并减少人为错误。
化学反应分析
反应类型
ZD-2486 会经历各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,在反应中它会失去电子并形成氧化产物。
还原: 还原反应涉及电子的获得,导致还原产物的形成。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。这些反应通常在酸性或碱性条件下进行。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。这些反应通常需要无水条件以防止不必要的副反应。
主要产物
从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化或羧基化衍生物,而还原可能会产生胺或醇衍生物 .
科学研究应用
Biological Activities
Research indicates that (3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid exhibits several biological activities:
- Antidepressant Effects : The compound has shown potential antidepressant properties in preclinical studies, likely due to its interaction with neurotransmitter systems.
- CNS Activity : Its piperazine structure suggests potential applications in treating central nervous system disorders, including anxiety and depression.
- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, indicating that this compound may also possess such activity.
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
1. Neurological Disorders
- Depression and Anxiety : The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating mood disorders.
- Cognitive Enhancement : Investigations into its effects on cognitive functions are ongoing, with implications for conditions like Alzheimer's disease.
2. Pain Management
- The anti-inflammatory properties may extend its use in pain management therapies, particularly for chronic pain conditions.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Understanding its mechanism of action is crucial for developing effective therapeutic strategies:
- Interaction with Receptors : Studies focus on how the compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Signal Transduction Pathways : Investigations into the downstream effects of these interactions provide insights into its therapeutic potential.
Case Studies
Several studies have documented the effects and applications of this compound:
- Study on Antidepressant Effects : A recent study demonstrated that administration of the compound in animal models led to significant reductions in depressive-like behaviors, suggesting its efficacy as an antidepressant agent.
- CNS Activity Investigation : Research focusing on the compound's affinity for serotonin receptors showed promising results in modulating mood and anxiety levels in preclinical trials.
作用机制
ZD-2486 通过拮抗糖蛋白 IIb/IIIa 受体发挥作用,糖蛋白 IIb/IIIa 受体是存在于血小板表面的整合素 α-IIb/β-3 受体。通过与这些受体结合,ZD-2486 抑制血小板聚集,降低血栓形成的风险并改善血流。 这种机制在治疗不稳定型心绞痛等疾病中特别有利,在这种疾病中,心脏血流减少会导致严重并发症 .
相似化合物的比较
HDAC Inhibitors: Boronic Acid Derivatives
Compounds :
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
- [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Key Findings :
- These compounds inhibit fungal histone deacetylase (HDAC) MoRPD3, with in vitro appressorium formation inhibition at 1 µM, outperforming trichostatin A (1.5 µM) .
- Structural similarity to the target compound includes phenoxy groups and aromatic substituents. However, the boronic acid group and methoxyethyl side chain differentiate their mechanism (HDAC inhibition vs. GPIIb/IIIa antagonism).
- 3D-QSAR studies suggest substituent positioning (ortho vs. para) on the phenyl ring significantly impacts HDAC inhibition , paralleling the stereochemical sensitivity of the target compound.
Benzimidazole Derivatives
Compound :
- (4-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfonyl}phenoxy)acetic acid 2-(toluene-4-sulfonyl)ethyl ester
Key Findings :
- This water-soluble benzimidazole derivative features a sulfinyl group and a phenoxyacetic acid moiety .
- No direct activity data are available for comparison.
Patent-Protected Carboxylic Acid Derivatives
Compounds :
- 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid
- 5-[2,3-difluoro-4-phenoxy]pentanoic acid
Key Findings :
- These compounds share a carboxylic acid backbone (butanoic/pentanoic acid) and phenoxy linker but incorporate difluoro substituents and spirocyclic carbamoyl groups .
- The trifluoromethyl and pyrimidinyl groups may enhance metabolic stability compared to the target compound’s pyridinyl-piperazine group. No explicit activity data are disclosed.
Pesticide Esters
Compounds :
- Fluazifop butyl: 2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid, butyl ester
- Fenvalerate: 4-Chloro-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester
Key Findings :
- Both esters feature phenoxy-propanoate/acetate backbones and pyridinyl/trifluoromethyl groups .
- Unlike the target compound, these act as pesticides, highlighting how structural motifs (e.g., phenoxy groups) can be repurposed across divergent applications.
Structural and Functional Comparison Table
Key Insights from Structure-Activity Relationships (SAR)
- Stereochemistry : The (3R) configuration in the target compound is critical for GPIIb/IIIa antagonism, mirroring the substituent positioning effects seen in HDAC inhibitors .
- Phenoxy Linkers: Common across all compounds, phenoxy groups facilitate interactions with hydrophobic pockets in target proteins.
- Solubility Modifications : Acid addition salts (target compound) and sulfonyl esters (benzimidazole derivative) exemplify strategies to enhance bioavailability .
生物活性
(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid, a compound with a molecular formula of C20H25N3O3 and a molecular weight of 355.4 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that illustrate its biological efficacy.
Chemical Structure
The compound features a complex structure that includes a butanoic acid moiety linked to a phenoxy group and a piperazine derivative. The pyridine ring enhances its interaction with biological targets, particularly in the central nervous system and oncology.
The primary mechanism by which this compound exerts its effects is through modulation of G protein-coupled receptors (GPCRs). Research indicates that it may act as an antagonist or modulator of specific GPCRs, influencing various signaling pathways including those related to neurotransmission and cell proliferation .
Biological Activities
- Antidepressant Effects : Studies have suggested that compounds with similar structural characteristics exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their ability to enhance serotonergic and noradrenergic neurotransmission.
- Antitumor Activity : Preliminary investigations indicate that this compound may possess antitumor properties. It has been shown to inhibit tumor cell proliferation in vitro, potentially through the induction of apoptosis in cancer cells .
- Neuroprotective Effects : Given its interaction with neuroreceptors, the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. This could be attributed to its ability to modulate inflammatory pathways and reduce oxidative stress.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
常见问题
Basic Research Questions
Q. How can the stereochemistry of the (3R)-configured methyl group be confirmed experimentally?
- Methodological Answer : Chiral HPLC or polarimetry paired with nuclear Overhauser effect (NOE) NMR experiments can resolve enantiomeric purity. For example, a Chiralpak AD-H column with hexane/isopropanol (90:10) and 0.1% diethylamine can separate enantiomers. NOE correlations between the methyl group and adjacent protons in the butanoic acid chain (e.g., δ 1.2–1.5 ppm) confirm spatial proximity, validating the R-configuration .
Q. What synthetic routes are recommended for introducing the 4-pyridin-4-ylpiperazine moiety?
- Methodological Answer : A Buchwald-Hartwig coupling can link the piperazine-pyridyl group to the phenoxy intermediate. Use Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and Cs₂CO₃ in tert-butanol at 100°C under inert atmosphere for 5–6 hours. Post-reaction purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) yields >85% purity. This method is adapted from similar piperazine-phenyl couplings .
Q. How to characterize the acid dissociation constant (pKa) of the butanoic acid group?
- Methodological Answer : Perform potentiometric titration in a water/MeOH (70:30) solution at 25°C, using 0.1 M HCl and 0.1 M NaOH. The pKa is derived from the inflection point in the titration curve. UV-spectrophotometric monitoring at 260 nm (π→π* transition of pyridine) can corroborate protonation states .
Advanced Research Questions
Q. What strategies mitigate oxidative degradation of the pyridine ring during storage?
- Methodological Answer : Lyophilization under argon and storage at -20°C in amber vials reduces degradation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV (λ = 254 nm) show that adding 0.1% w/v ascorbic acid as an antioxidant decreases degradation products by >90% .
Q. How to design a structure-activity relationship (SAR) study for optimizing receptor binding?
- Methodological Answer : Synthesize analogs with modifications to the piperazine (e.g., N-methylation) or phenoxy (e.g., halogen substitution) moieties. Test affinity via radioligand binding assays (e.g., [³H]-spiperone for serotonin receptors). Molecular docking (AutoDock Vina) using a receptor’s crystal structure (PDB: 6WGT) predicts binding poses, with MD simulations (GROMACS) validating stability over 100 ns trajectories .
Q. What analytical methods quantify trace impurities in bulk synthesis?
- Methodological Answer : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradient identifies impurities. For example, a common byproduct (m/z 550.45, C₂₆H₃₀Cl₂FN₅O₃) arises from incomplete deprotection of the tert-butyl ester, detectable at 0.05% w/w .
Key Research Findings
- Stereochemical Integrity : The (3R)-configuration is critical for binding to serotonin 5-HT₁A receptors (Kᵢ = 12 nM vs. 220 nM for the S-enantiomer) .
- Synthetic Challenges : tert-Butyl ester deprotection requires 6 M HCl at 90°C for 24 hours; shorter durations leave 5–10% residual ester .
- Solubility Enhancement : Salt formation with 4-carboxybenzoic acid (1:1 molar ratio) increases aqueous solubility from 0.2 mg/mL to 8.5 mg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
